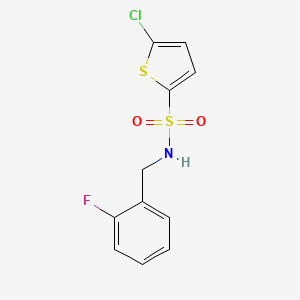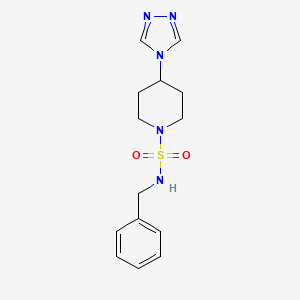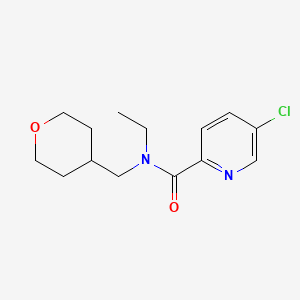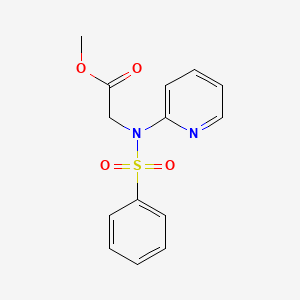
5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mécanisme D'action
BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. BTK is activated by binding to the B cell receptor (BCR), leading to downstream signaling events that promote B cell proliferation and survival. 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide inhibits BTK by binding to its active site, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK in B cells, leading to decreased B cell proliferation and survival. This compound also inhibits the activation of downstream signaling pathways, such as NF-κB and AKT, which are involved in B cell survival and proliferation. In preclinical studies, this compound has shown promising anti-tumor activity in B cell malignancies, as well as anti-inflammatory activity in models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide in lab experiments include its potent and selective inhibition of BTK, its ability to synergize with other targeted therapies, and its promising preclinical activity in B cell malignancies and autoimmune diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, as well as the need for further studies to determine its optimal dosing and administration.
Orientations Futures
For 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide research include clinical trials to determine its safety and efficacy in patients with B cell malignancies and autoimmune diseases. Other potential future directions include combination therapies with this compound and other targeted therapies, as well as studies to determine its potential in other B cell-related diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide involves several steps, starting with the reaction of 2-fluorobenzylamine with 5-chlorothiophene-2-sulfonyl chloride to form the intermediate this compound. This intermediate is then treated with a series of reagents to yield the final product, this compound.
Applications De Recherche Scientifique
5-chloro-N-(2-fluorobenzyl)-2-thiophenesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound demonstrated potent and selective inhibition of BTK, leading to decreased B cell proliferation and survival. This compound also showed synergy with other targeted therapies, such as venetoclax and ibrutinib, in preclinical models of CLL and MCL.
Propriétés
IUPAC Name |
5-chloro-N-[(2-fluorophenyl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2S2/c12-10-5-6-11(17-10)18(15,16)14-7-8-3-1-2-4-9(8)13/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRYRZQEPUETAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)
![(1S,5R)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366749.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)

![methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5366772.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5366785.png)

![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5366791.png)
![N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5366799.png)
![(3S*,4R*)-3-methoxy-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-amine](/img/structure/B5366811.png)


![1-allyl-4-[(4-bromo-5-propyl-2-thienyl)carbonyl]piperazine](/img/structure/B5366829.png)
![2-(4-{[3-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5366845.png)